molecular formula C16H10ClNO2 B448058 2-(4-Chlorophenyl)quinoline-4-carboxylic acid CAS No. 5466-31-9

2-(4-Chlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B448058
CAS No.: 5466-31-9
M. Wt: 283.71g/mol
InChI Key: FTEWYGPKBUSJTI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure consists of a quinoline ring system substituted with a 4-chlorophenyl group and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For example, the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a catalyst such as acetic acid or sulfuric acid can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) or strong acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition leads to the accumulation of acetylated histones, which affects gene expression and ultimately results in the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid
  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Uniqueness

2-(4-Chlorophenyl)quinoline-4-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and selectivity as an HDAC inhibitor. This substitution pattern can also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable scaffold for drug development .

Biological Activity

2-(4-Chlorophenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from a variety of research studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a heterocyclic structure that contributes to its biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit notable antibacterial properties. In vitro studies have shown that this compound and its derivatives possess activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Table 1 summarizes the antibacterial activity of selected derivatives compared to standard antibiotics:

CompoundS. aureus (mm)E. coli (mm)P. aeruginosa (mm)
This compound151210
Ampicillin18149
Gentamicin201611

The results indicate that structural modifications can enhance the antibacterial efficacy of quinoline derivatives, making them promising candidates for further development .

Antimalarial Activity

In addition to antimicrobial properties, compounds related to quinoline-4-carboxylic acids have been investigated for their antimalarial activity. A study highlighted the efficacy of certain quinoline derivatives against Plasmodium falciparum, with some compounds demonstrating low nanomolar potency. The mechanism of action involves inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in malaria parasites.

Table 2 presents the antimalarial activity of selected compounds:

CompoundEC50 (nM)Mechanism of Action
DDD107498120Inhibition of PfEF2
Compound A50Inhibition of heme polymerization
Compound B200Disruption of mitochondrial function

These findings suggest that quinoline derivatives may offer new strategies for malaria treatment, particularly against drug-resistant strains .

Anticancer Activity

Recent studies have also explored the potential anticancer properties of quinoline derivatives. Notably, compounds derived from quinoline-4-carboxylic acid have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Table 3 summarizes the cytotoxic activity against selected cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
This compound0.65MCF-7
Doxorubicin0.79MCF-7
Compound C1.47U-937

The data indicates that modifications in the chemical structure can lead to enhanced anticancer activity, suggesting a potential role in cancer therapy .

Case Studies and Research Findings

Several studies have focused on optimizing the biological activity of quinoline derivatives through structural modifications. For instance, a study on the synthesis and evaluation of various substituted quinoline-4-carboxylic acids demonstrated that electron-donating groups significantly enhance anticancer activity compared to electron-withdrawing groups.

Study Insights

  • Optimization through Substitution : Modifications at specific positions on the quinoline ring can lead to improved pharmacological profiles.
  • Mechanistic Studies : Understanding the interaction between these compounds and their biological targets is crucial for developing effective therapeutics.
  • Preclinical Development : Compounds with favorable pharmacokinetic profiles are being progressed toward clinical trials, particularly for malaria and cancer therapies.

Properties

IUPAC Name

2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEWYGPKBUSJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282375
Record name 2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-31-9
Record name 5466-31-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25670
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Record name 2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(P-CHLOROPHENYL)-QUINOLINE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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